
p-Methoxyheptanophenone
Übersicht
Beschreibung
P-Methoxyheptanophenone is a chemical compound with the formula C14H20O2 and a molecular weight of 220.3074 .
Synthesis Analysis
The synthesis of p-Methoxyheptanophenone has been studied in the context of its potential antioxidant properties . The compound was extracted from the aerial part of Endostemon viscosus using gas chromatography-mass spectrometry (GC-MS) .Molecular Structure Analysis
The molecular structure of p-Methoxyheptanophenone has been analyzed using various techniques, including molecular docking, DFT analysis, ADME, and MD simulation . The compound was found to interact with Cys-152 residues with a good glide score and showed stability through MD studies .Chemical Reactions Analysis
P-Methoxyheptanophenone has been studied for its antioxidant properties against Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) aggregation . The compound was found to interact with Cys-152 residues, which are involved in the structural reorganization of GAPDH .Physical And Chemical Properties Analysis
The physical and chemical properties of p-Methoxyheptanophenone include its molecular weight of 220.3074 and its chemical formula of C14H20O2 .Wissenschaftliche Forschungsanwendungen
Environmental and Water Treatment Applications
p-Methoxyheptanophenone, a type of methoxyphenol, has been studied for its potential applications in environmental science and water treatment. Zaky and Chaplin (2014) investigated the removal mechanisms of similar compounds like p-nitrophenol and p-methoxyphenol at a reactive electrochemical membrane. They found that these compounds are removed primarily through an electrochemical adsorption/polymerization mechanism at certain anodic potentials, indicating potential uses in water purification processes (Zaky & Chaplin, 2014).
Analytical Chemistry and Detection Techniques
In the field of analytical chemistry, various techniques have been developed for the detection and analysis of methoxyphenols. For example, Buell and Girard (1984) described a method for the determination of 4-hydroxyanisole (p-methoxyphenol) in serum using liquid chromatography with electrochemical detection. This highlights the compound's relevance in analytical methodologies (Buell & Girard, 1984).
Impact on Reproductive Health
Research has also explored the impact of benzophenone-3, a compound structurally similar to p-methoxyheptanophenone, on reproductive health. Ghazipura et al. (2017) conducted a systematic review of human and animal studies to investigate the reproductive toxicity of benzophenone-3, revealing potential concerns about the compound's endocrine-disrupting effects (Ghazipura et al., 2017).
Potential in Biomass Research
In biomass research, Vane and Abbott (1999) used methoxyphenols as proxies for terrestrial biomass to study the chemical changes in lignin during hydrothermal alteration. This research indicates the role of methoxyphenols, including p-methoxyheptanophenone, in understanding biomass decomposition and transformation (Vane & Abbott, 1999).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)heptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-6-7-14(15)12-8-10-13(16-2)11-9-12/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNCVBHGESSUHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219346 | |
| Record name | p-Methoxyheptanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Methoxyheptanophenone | |
CAS RN |
69287-13-4 | |
| Record name | p-Methoxyheptanophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069287134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methoxyheptanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69287-13-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



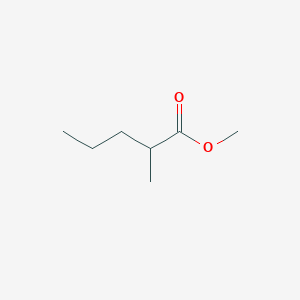

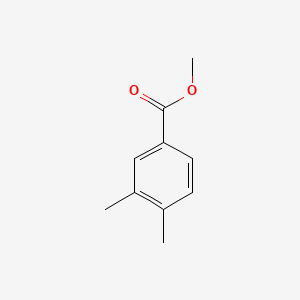

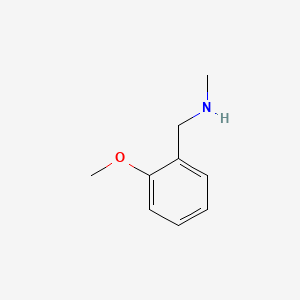
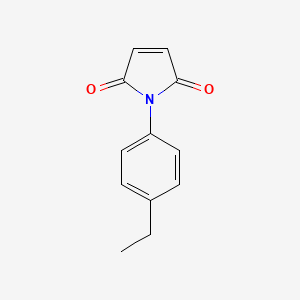


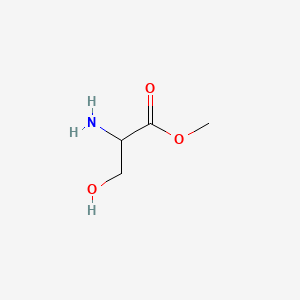


![3-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1584376.png)